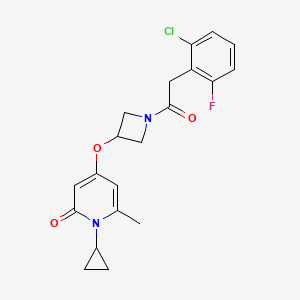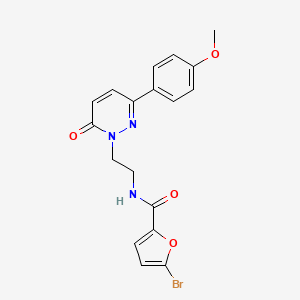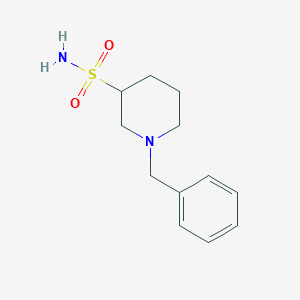
5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2-pyridinone or 5-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl-2-pyridinone, is an organic compound that is used in various scientific research applications. It is an important intermediate for the synthesis of many pharmaceuticals and other compounds. This compound is a colorless to tan solid that can be synthesized in a variety of ways.
Mechanism of Action
The mechanism of action of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a complex with nucleophilic species. This complex is believed to be the active species that is responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone are not yet fully understood. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been shown to have an antifungal activity against certain fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone for lab experiments include its low cost, its availability, and its stability. Additionally, it can be synthesized in a variety of ways, making it a versatile compound for research. However, the compound has limited solubility in water and organic solvents, making it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, it could be used as a starting material for the synthesis of other compounds, such as polymers, catalysts, and pharmaceuticals. Finally, further research could be done to explore its potential uses in the fields of agriculture, biotechnology, and nanotechnology.
Synthesis Methods
The synthesis of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be achieved by several different methods. One of the most common methods is the reaction of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinonechloro-2-pyridinone with 1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl bromide, which gives the desired product in good yields. Another method involves the reaction of 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinonechloro-2-pyridinone with 1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl chloride, which also gives the desired product in good yields.
Scientific Research Applications
5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is used in various scientific research applications. It is an important intermediate for the synthesis of many pharmaceuticals and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. In addition, it is used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids.
properties
IUPAC Name |
5-(1-benzyl-5,6-dichlorobenzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-14-8-16-17(9-15(14)21)24(11-12-4-2-1-3-5-12)19(23-16)13-6-7-18(25)22-10-13/h1-10H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIJWOVVQNHGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2458400.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458401.png)
![1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2458402.png)
![1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458405.png)


![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)


![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2458419.png)
![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2458421.png)